molecular formula C22H19ClN4O2 B15148763 5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide

5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No.: B15148763
M. Wt: 406.9 g/mol
InChI Key: SZFIZSFCBPCZOJ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid, forming 1H-benzotriazole.

    Introduction of Chloro Substituent: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Dimethylphenyl Group: The 3,4-dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using appropriate alkylating agents.

    Formation of Methoxybenzamide Group: The methoxybenzamide group can be introduced through an amidation reaction using methoxybenzoic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: The benzotriazole moiety imparts UV-absorbing properties, making the compound useful in the development of UV stabilizers for polymers and coatings.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3,4-dimethylphenyl)-2,1-benzothiazole-3-carboxamide: Similar structure with a benzothiazole core instead of benzotriazole.

    5-chloro-3-(3,4-dimethylphenyl)-1H-indole-2-carboxamide: Contains an indole core instead of benzotriazole.

    5-chloro-2-(3,4-dimethylphenyl)-1H-benzimidazole: Features a benzimidazole core instead of benzotriazole.

Uniqueness

The uniqueness of 5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide lies in its combination of functional groups and the benzotriazole core. This unique structure imparts specific chemical properties, such as UV absorption and potential biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H19ClN4O2/c1-13-4-7-17(10-14(13)2)27-25-19-8-6-16(12-20(19)26-27)24-22(28)18-11-15(23)5-9-21(18)29-3/h4-12H,1-3H3,(H,24,28)

InChI Key

SZFIZSFCBPCZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC)C

Origin of Product

United States

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